molecular formula C9H10FN3O5 B1219174 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil CAS No. 69519-16-0

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

Cat. No. B1219174
CAS RN: 69519-16-0
M. Wt: 259.19 g/mol
InChI Key: SRZFBVWHAXOYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Carboxypropylcarbamoyl)-5-fluorouracil” is a fluorinated uracil derivative with a carboxypropylcarbamoyl group attached. Fluorinated uracil derivatives are often used in cancer treatment due to their ability to interfere with the synthesis of DNA and RNA . The carboxypropylcarbamoyl group could potentially alter the drug’s properties, such as its solubility, stability, or how it interacts with biological systems .


Molecular Structure Analysis

The molecular structure of this compound would include a uracil ring, which is a type of pyrimidine, substituted with a fluorine atom and a carboxypropylcarbamoyl group . The presence of these functional groups could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .

Scientific Research Applications

Synthesis and Antitumor Activity

  • 5-Fluorouracil Derivatives Synthesis : The synthesis of 1-carbamoyl-5-fluorouracil derivatives, including 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil, has been modified to alter toxicity and tumor affinity. Carbamoylation methods, involving the reaction with isocyanate or carbamoyl chloride, have been studied. These compounds exhibit antitumor activity, with some derivatives showing promising results in oral administration for antitumor therapy (Ozaki et al., 1977).

  • Hydrolysis Kinetics and Biological Media : Studies on the hydrolysis kinetics of 1-carbamoyl-5-fluorouracil derivatives in aqueous solutions and biological media revealed that these compounds quantitatively yield 5-fluorouracil. Their decomposition rates, lipophilicity, and water solubility have been evaluated to understand their behavior in biological systems (Buur & Bundgaard, 1985).

  • Antitumor Activity in Cell Lines : Research on carmofur, a derivative of 5-fluorouracil including 1-hexylcarbamoyl-5-fluorouracil, has demonstrated significant cytotoxic effects on breast cancer cell lines. Carmofur's structure, containing 5-fluorouracil and hexylcarbamoyl substituent, aids in penetrating cells and exhibits potential for cancer treatment (Kutlu et al., 2018).

  • Intradermal Drug Targeting System : A study involving lipolyl ester of 1-carboxypropylcarbamoyl-5-fluorouracil (LE-CPCFU) showed enhanced dermal delivery of 5-fluorouracil. This system could potentially reduce the systemic toxicity of 5-fluorouracil by concentrating the drug locally in the skin and minimizing systemic concentration (Chikhale, Márványos & Bodor, 1994).

Pharmacology and Metabolism

  • Clinical Pharmacology and Metabolism : The pharmacokinetics of 5-fluorouracil and its derivatives, including metabolic pathways and mechanisms of action, have been extensively studied. Understanding the metabolism and action of these compounds is crucial for improving therapeutic efficacy and reducing toxicity (Diasio & Harris, 1989).

  • Metabolic Fate in Rats : A study on the metabolic fate of 1-hexylcarbamoyl-5-fluorouracil in rats compared to 5-fluorouracil showed differences in excretion and tissue distribution. This research helps in understanding the drug's behavior in living organisms, which is vital for its effective use in cancer therapy (Kobari et al., 1978).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for bioaccumulation . As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, studies could investigate its potential use as a therapeutic agent, its pharmacokinetics and pharmacodynamics, and its toxicity . Additionally, research could explore methods to optimize its synthesis and improve its properties .

properties

IUPAC Name

4-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O5/c10-5-4-13(9(18)12-7(5)16)8(17)11-3-1-2-6(14)15/h4H,1-3H2,(H,11,17)(H,14,15)(H,12,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZFBVWHAXOYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219768
Record name 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

CAS RN

69519-16-0
Record name 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069519160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Reactant of Route 2
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Reactant of Route 3
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Reactant of Route 4
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Reactant of Route 5
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Reactant of Route 6
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

Citations

For This Compound
9
Citations
T Kobari, K Tan, M Kumakura, S Watanabe… - Xenobiotica, 1978 - Taylor & Francis
1. The metabolic fate of a new antitumour agent, 1-hexylcarbamoyl-5-fluoro[6- 14 C]uracil ( 14 C-HCFU) in rats after oral administration was compared with that of 5-fluoro[6- 14 C]uracil …
Number of citations: 46 www.tandfonline.com
M Iigo, A Nakamura, K Kuretani, A Hoshi - Xenobiotica, 1980 - Taylor & Francis
1. The metabolic fate of a new antitumour agent, 1-hexylcarbamoyl-5-fluoro[6-14C]uracil ( 14 C-HCFU) was compared with that of 5-fluoro[6-14C]uracil ( 14 C-FU) after oral …
Number of citations: 8 www.tandfonline.com
M IIGO, A NAKAMURA, K KURETANI… - Journal of pharmacobio …, 1981 - jstage.jst.go.jp
Excretion and metabolites in urine and feces of mice after oral administration of 1-hexylcarbamoyl-5-fluorouracil-6-14 C (14 C-HCFU) or 5-fluorouracil-6-14 C (14 C-FU) were examined. …
Number of citations: 1 www.jstage.jst.go.jp
M Iigo, K Kuretani, A Hoshi - Journal of the National Cancer …, 1981 - academic.oup.com
Patterns of metabolism and disposition in plasma of tumor-bearing mice after oral administration of [6- 14 C]1-hexylcarbamoyl-5-fluorouracil ([6- 14 C] HCFU) resembled those in …
Number of citations: 6 academic.oup.com
M IIGO, A HOSHI, M INOMATA, N ANDO… - Journal of …, 1981 - jstage.jst.go.jp
Antitumor activity of seven 5-fluorouracil derivatives having carbamoyl linkage with amino acid was examined against L-1210 leukemia, adenocarcinoma 755, ascites sarcoma 180, …
Number of citations: 3 www.jstage.jst.go.jp
T Kobari, Y Iguro, A Ujiie, H Namekawa - Xenobiotica, 1981 - Taylor & Francis
1. 1-Hexylcarbamoyl-5-fluoro[6- 14 C]uracil ( 14 C-HCFU) administered orally to rats, rabbits and dogs at a dose of 10mg/kg was well absorbed and rapidly excreted via the kidney. 2. …
Number of citations: 22 www.tandfonline.com
渡辺周次, 森研二, 御園, 横山昌鶴 - Chemotherapy, 1980 - jstage.jst.go.jp
1-Hexylcarbamoyl-5-fluorouracil (以下, HCFU と略す) 投与後の口器内濃度測定を, Staphylococcus aureus 209 P 株を検定菌とするパイオアセツィで行なった場舎, ある特定臓響 (肝臓, 胃および…
Number of citations: 1 www.jstage.jst.go.jp
森研二, 小部秀行, 滑川宏, 御園, 横山昌鶴… - …, 1981 - jstage.jst.go.jp
高速液体クロマトグラフィー (HPLC) およびガスクマロトグラフィー (ECD-GLC) を用い, 1-hexylcarbamoyl-5-fluomuracil (HCFU) および代謝物のヒト体液中濃度測定法の検討を行なった. …
Number of citations: 1 www.jstage.jst.go.jp
渡辺周次, 森研二, 横山昌鶴 - CHEMOTHERAPY, 1980 - jlc.jst.go.jp
CHEMOTHERAPY 新抗腫瘍性化合物1-Hexylcarbamoy1-5-fluorouracil (HCFU)の 臓器 内濃度測定法 渡辺周次 ・森 Page 1 816 CHEMOTHERAPY AUG.1980 新抗腫瘍性化合物1-…
Number of citations: 3 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.